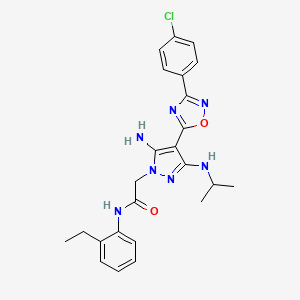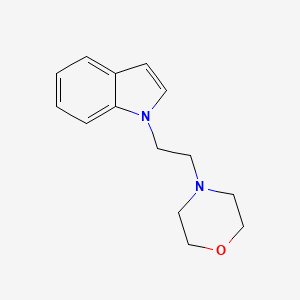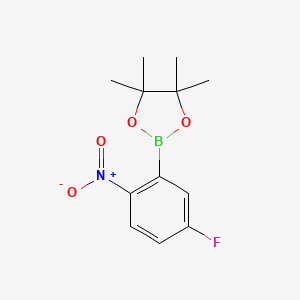
2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
カタログ番号 B2807766
CAS番号:
925207-14-3
分子量: 267.06
InChIキー: JCPLXROABVMFQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5FN2O2 . It is a white to pale cream to pale yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-2-nitrophenyl)acetonitrile” is represented by the SMILES notation [O-]N+C1=CC=C(F)C=C1CC#N .Physical And Chemical Properties Analysis
“2-(5-Fluoro-2-nitrophenyl)acetonitrile” has a melting point of 67.0-73.0°C and an assay (GC) of ≥98.5% . It also has a molecular weight of 180.14 .科学的研究の応用
Synthesis and Material Applications
- Synthesis of Novel Stilbene Derivatives : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for applications in liquid crystal display (LCD) technology and potential therapeutic uses for neurodegenerative diseases (Das et al., 2015).
- Polymer Synthesis for Electronic Applications : Used in the precision synthesis of poly(3-hexylthiophene) for creating materials with applications in electronics, specifically in devices like organic field-effect transistors (OFETs) and solar cells (Yokozawa et al., 2011).
Chemical and Physical Analysis
- Molecular Structure and DFT Study : The molecular structures of compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Chemical Synthesis and Modification
- Synthesis of Modified Boronic Acid Derivatives : Ortho-modified derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized, showing potential as inhibitors for serine proteases (Spencer et al., 2002).
- Synthesis of Silicon-Based Drugs and Odorants : Demonstrates the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of biologically active silicon-based compounds (Büttner et al., 2007).
Biological Applications and Studies
- Lipogenic Inhibitors for Therapeutic Use : Novel derivatives have been synthesized and shown to inhibit lipogenesis in mammalian hepatocytes, suggesting potential for lipid-lowering drugs (Das et al., 2011).
Fluorescence and Detection Applications
- Boronate-Based Fluorescence Probes : Synthesized boronate esters, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used to develop fluorescence probes for detecting hydrogen peroxide, a crucial aspect in explosives detection (Lampard et al., 2018).
Enhanced Material Properties
- Creating Brightly Colored Polymers : Utilized in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, leading to deeply colored materials with potential applications in optoelectronics and display technologies (Welterlich et al., 2012).
Other Notable Research Findings
- Synthesis and Reaction Studies : Various studies have explored the synthesis and reaction mechanisms of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to a deeper understanding of its chemical behavior and potential applications in different fields (Fritschi et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPLXROABVMFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)
![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)
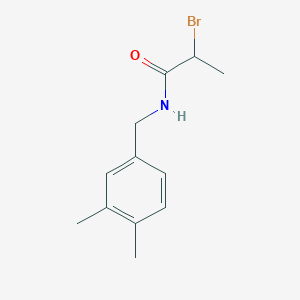
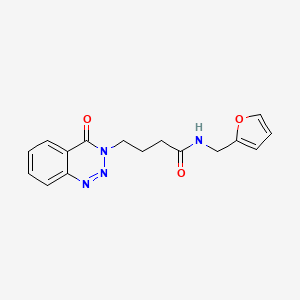
![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)
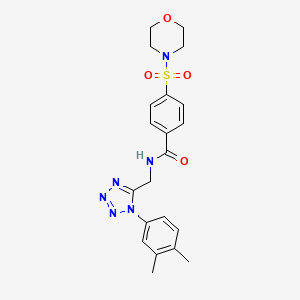
![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)
![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

